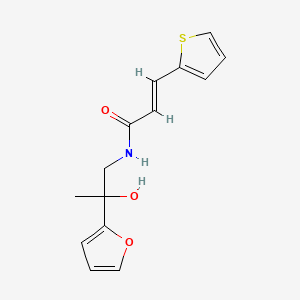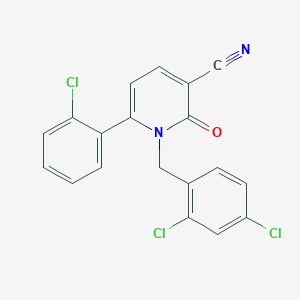
6-(2-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H11Cl3N2O and its molecular weight is 389.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Optical Properties
The research on pyridine derivatives, including compounds similar to 6-(2-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, has highlighted their significant structural and optical characteristics. For instance, Zedan, El-Taweel, and El-Menyawy (2020) investigated two pyridine derivatives, revealing their monoclinic polycrystalline nature through X-ray diffraction (XRD) patterns. The optical functions were determined from transmittance and reflectance spectra, showing indirect allowed optical energy gaps and potential for use in devices like photosensors due to their specific light response properties (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial Studies
Pyridine derivatives are also noted for their antimicrobial properties. Sadeek, Zordok, El‐Attar, and Ibrahim (2015) synthesized complexes from a related pyridine derivative and various metals, demonstrating enhanced antibacterial activities compared to the free ligand. This suggests potential applications in developing new antimicrobial agents (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Synthesis and Structural Analysis
The synthesis and structural elucidation of compounds within the pyridine derivative family, including methods of obtaining various substituted forms, have been a focus of several studies. Moustafa and Girgis (2007) detailed the synthesis and crystal structure determination of related compounds, providing insights into the molecular configurations and bond lengths, which are crucial for understanding their chemical behavior and potential applications (Moustafa & Girgis, 2007).
Novel Compound Synthesis
Research by Khalifa, Al-Omar, and Ali (2017) on the synthesis of novel compounds within this chemical family further underscores the diverse potential applications of these substances. Their work contributes to the growing knowledge on the chemical reactions and properties of pyridine derivatives, which could lead to new materials with unique optical, structural, or biological properties (Khalifa, Al-Omar, & Ali, 2017).
Eigenschaften
IUPAC Name |
6-(2-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O/c20-14-7-5-13(17(22)9-14)11-24-18(8-6-12(10-23)19(24)25)15-3-1-2-4-16(15)21/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFSVCMIKJSKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C(=O)N2CC3=C(C=C(C=C3)Cl)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

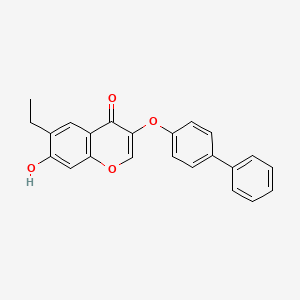
![4-ethyl-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2746883.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2746886.png)
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2746887.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2746888.png)
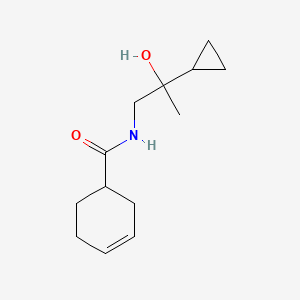

![6-(2-Methylpropyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2746892.png)
![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-2-fluorosulfonyloxybenzene](/img/structure/B2746893.png)
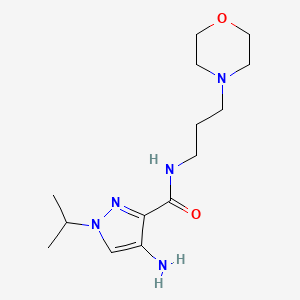
![N-((5-(thiophen-2-yl)furan-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2746895.png)
